molecular formula C6H6N4O2 B1521990 methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1193387-75-5

methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1521990
CAS No.: 1193387-75-5
M. Wt: 166.14 g/mol
InChI Key: OGOQHEDOERHVQA-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: is a chemical compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-cyano-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Methyl 2-(3-carboxy-1H-1,2,4-triazol-1-yl)acetate.

  • Reduction: Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the production of agrochemicals and materials science for developing new materials with specific properties.

Comparison with Similar Compounds

  • Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the cyano group.

  • Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate: Contains a nitro group instead of a cyano group.

  • Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Contains an amino group instead of a cyano group.

Uniqueness: The presence of the cyano group in methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate imparts unique chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQHEDOERHVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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